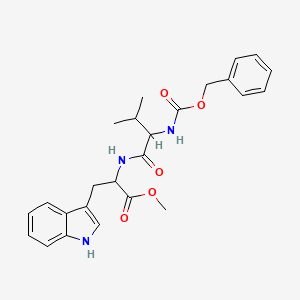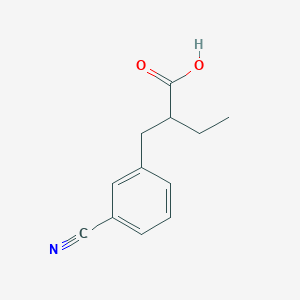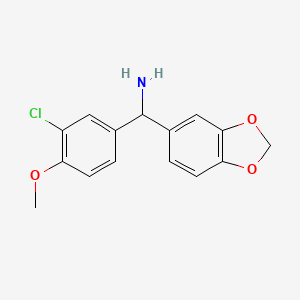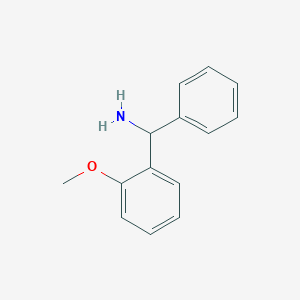
Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is a synthetic organic compound characterized by its unique tetrafluorocyclobutane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the reaction of ethyl 2,2,3,3-tetrafluorocyclobutane-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethoxy derivatives.
Applications De Recherche Scientifique
Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate: Similar ester structure but with a piperidine ring instead of a tetrafluorocyclobutane ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring and is used in similar applications.
Uniqueness
Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is unique due to its tetrafluorocyclobutane ring, which imparts distinct chemical and physical properties. This structure enhances the compound’s stability and resistance to degradation, making it valuable in various high-performance applications .
Propriétés
Formule moléculaire |
C11H14F4O4 |
|---|---|
Poids moléculaire |
286.22 g/mol |
Nom IUPAC |
ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H14F4O4/c1-3-18-7(16)5-9(8(17)19-4-2)6-10(12,13)11(9,14)15/h3-6H2,1-2H3 |
Clé InChI |
ZKAGOFGLMNMFDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CC(C1(F)F)(F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


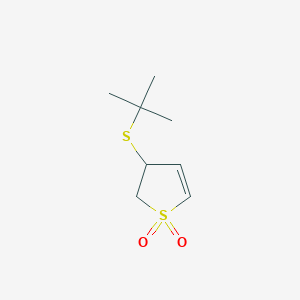

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
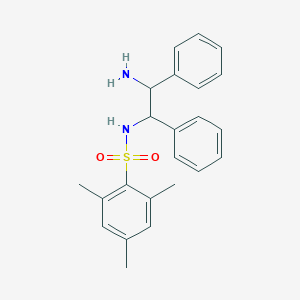
![4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12112692.png)
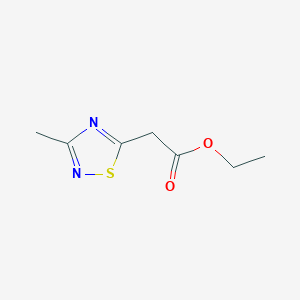


![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
